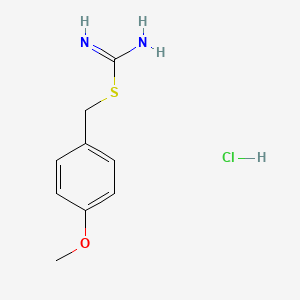

S-(4-甲氧基苄基)异硫脲盐酸盐

描述

S-(4-Methoxybenzyl)isothiourea hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2OS and its molecular weight is 232.73 g/mol. The purity is usually 95%.

The exact mass of the compound S-(4-Methoxybenzyl)isothiourea hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality S-(4-Methoxybenzyl)isothiourea hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(4-Methoxybenzyl)isothiourea hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 异硫脲衍生物,包括S-(4-甲氧基苄基)异硫脲盐酸盐,在不对称反应中用作手性催化剂。 这些催化剂可以促进对映选择性转化,例如外消旋醇或酯的动力学拆分 .

- 研究人员已经开发出高度可循环的固定在聚合物载体上的异硫脲催化剂。 这些催化剂在醇的动力学拆分中得到应用,特别是在间歇式和流动系统中 .

不对称催化:

聚合物负载催化剂:

作用机制

Target of Action

The primary target of S-(4-Methoxybenzyl)isothiourea hydrochloride is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in peripheral immune tolerance, contributing to maintain homeostasis by preventing autoimmunity or immunopathology that would result from uncontrolled and overreacting immune responses .

Mode of Action

S-(4-Methoxybenzyl)isothiourea hydrochloride acts as an inhibitor of IDO1 . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions .

Biochemical Pathways

IDO1 is involved in the catabolism of the essential amino acid tryptophan along the kynurenine pathway . By inhibiting IDO1, S-(4-Methoxybenzyl)isothiourea hydrochloride can affect this pathway, leading to a shortage of tryptophan. This shortage inhibits T lymphocytes division and accumulation of tryptophan catabolites induces T-cell apoptosis and differentiation of regulatory T-cells .

Result of Action

By inhibiting IDO1 and affecting the kynurenine pathway, S-(4-Methoxybenzyl)isothiourea hydrochloride can have several effects at the molecular and cellular level. These include the inhibition of T lymphocytes division, induction of T-cell apoptosis, and differentiation of regulatory T-cells .

生化分析

Biochemical Properties

S-(4-Methoxybenzyl)isothiourea hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions of S-(4-Methoxybenzyl)isothiourea hydrochloride is with the enzyme indoleamine 2,3-dioxygenase (IDO1). This enzyme is involved in the catabolism of tryptophan along the kynurenine pathway . S-(4-Methoxybenzyl)isothiourea hydrochloride acts as an inhibitor of IDO1, thereby affecting the levels of tryptophan and its metabolites. This interaction has implications for immune regulation and the suppression of anti-tumor immunity.

Cellular Effects

S-(4-Methoxybenzyl)isothiourea hydrochloride has notable effects on various types of cells and cellular processes. By inhibiting IDO1, S-(4-Methoxybenzyl)isothiourea hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism. The inhibition of IDO1 leads to an increase in tryptophan levels, which can affect T-cell proliferation and differentiation. Additionally, the accumulation of tryptophan catabolites can induce apoptosis in certain cell types . These cellular effects highlight the potential of S-(4-Methoxybenzyl)isothiourea hydrochloride in modulating immune responses and influencing cellular functions.

Molecular Mechanism

The molecular mechanism of S-(4-Methoxybenzyl)isothiourea hydrochloride involves its binding interactions with biomolecules and its role as an enzyme inhibitor. S-(4-Methoxybenzyl)isothiourea hydrochloride binds to the active site of IDO1, preventing the enzyme from catalyzing the conversion of tryptophan to kynurenine . This inhibition results in altered levels of tryptophan and its downstream metabolites, which can impact gene expression and cellular signaling pathways. The molecular mechanism of S-(4-Methoxybenzyl)isothiourea hydrochloride underscores its potential as a therapeutic agent in conditions where IDO1 activity is dysregulated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-(4-Methoxybenzyl)isothiourea hydrochloride can change over time. The stability and degradation of S-(4-Methoxybenzyl)isothiourea hydrochloride are important factors to consider in experimental studies. Over time, the compound may undergo degradation, leading to a decrease in its inhibitory activity on IDO1. Long-term studies have shown that S-(4-Methoxybenzyl)isothiourea hydrochloride can have sustained effects on cellular function, particularly in modulating immune responses and influencing metabolic pathways .

Dosage Effects in Animal Models

The effects of S-(4-Methoxybenzyl)isothiourea hydrochloride vary with different dosages in animal models. At lower doses, S-(4-Methoxybenzyl)isothiourea hydrochloride can effectively inhibit IDO1 activity without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and immunosuppression . It is crucial to determine the optimal dosage of S-(4-Methoxybenzyl)isothiourea hydrochloride to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

S-(4-Methoxybenzyl)isothiourea hydrochloride is involved in metabolic pathways related to tryptophan catabolism. By inhibiting IDO1, S-(4-Methoxybenzyl)isothiourea hydrochloride affects the kynurenine pathway, leading to altered levels of tryptophan and its metabolites . This inhibition can impact metabolic flux and the levels of various metabolites, including kynurenine, anthranilic acid, and quinolinic acid. The modulation of these metabolic pathways by S-(4-Methoxybenzyl)isothiourea hydrochloride has implications for immune regulation and cellular metabolism.

Transport and Distribution

The transport and distribution of S-(4-Methoxybenzyl)isothiourea hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. S-(4-Methoxybenzyl)isothiourea hydrochloride can be transported across cell membranes by specific transporters, allowing it to reach its target enzyme, IDO1 . Additionally, the compound may bind to proteins within the cell, affecting its localization and accumulation. Understanding the transport and distribution of S-(4-Methoxybenzyl)isothiourea hydrochloride is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of S-(4-Methoxybenzyl)isothiourea hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IDO1 . The targeting of S-(4-Methoxybenzyl)isothiourea hydrochloride to specific subcellular compartments may be influenced by post-translational modifications or targeting signals. The subcellular localization of S-(4-Methoxybenzyl)isothiourea hydrochloride plays a crucial role in its ability to modulate cellular processes and biochemical reactions.

属性

IUPAC Name |

(4-methoxyphenyl)methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS.ClH/c1-12-8-4-2-7(3-5-8)6-13-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNMUFKTLKVUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551871 | |

| Record name | (4-Methoxyphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25985-08-4 | |

| Record name | NSC67155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methoxyphenyl)methyl carbamimidothioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

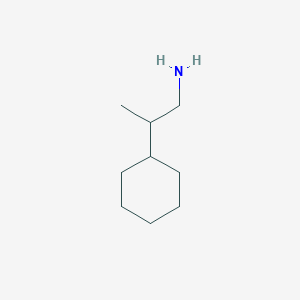

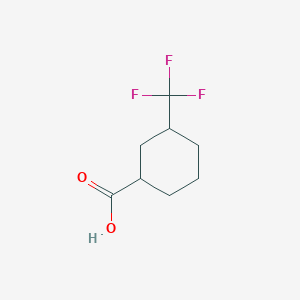

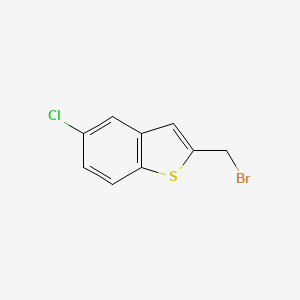

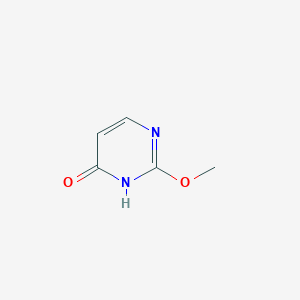

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

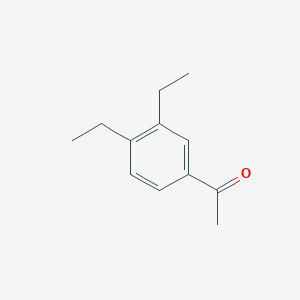

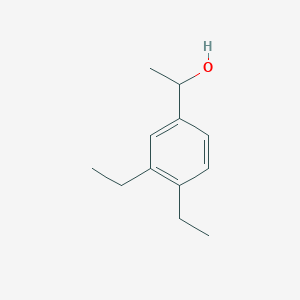

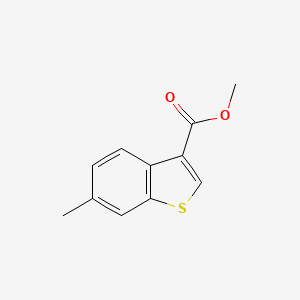

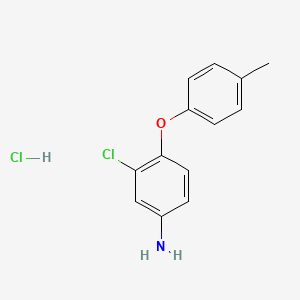

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)

![Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-](/img/structure/B1355332.png)